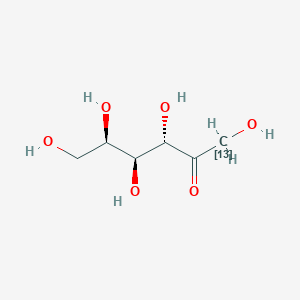

D-Tagatose-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Tagatose-13C: is a rare monosaccharide that is isotopically labeled with carbon-13. It is an isomer of D-galactose and is naturally found in small quantities in various foods such as dairy products, hot cocoa, and certain cheeses. D-Tagatose is known for its prebiotic properties and is used as a low-calorie sweetener in food products like gum, fruit juices, and beverages . The carbon-13 labeling makes it particularly useful in scientific research, allowing for detailed studies of metabolic pathways and biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Tagatose-13C can be synthesized from D-fructose-13C through an epimerization process at the C-4 position. This involves an oxidation/reduction reaction using Dess-Martin periodinane and sodium borohydride. The overall yield of this process is approximately 23% after five steps and two chromatographic purifications .

Industrial Production Methods: Industrial production of D-Tagatose typically involves the use of biocatalysts such as L-arabinose isomerase. This enzyme catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions, resulting in fewer by-products and minimal pollution. This method is preferred over traditional chemical methods due to its high efficiency and environmental friendliness .

Análisis De Reacciones Químicas

Types of Reactions: D-Tagatose-13C undergoes various chemical reactions, including:

Isomerization: Conversion from D-galactose to D-tagatose using L-arabinose isomerase.

Oxidation/Reduction: Epimerization at the C-4 position using Dess-Martin periodinane and sodium borohydride.

Browning Reactions: As a reducing sugar, D-tagatose participates in browning reactions during heat treatment.

Common Reagents and Conditions:

L-arabinose isomerase: Used for isomerization reactions.

Dess-Martin periodinane and sodium borohydride: Used for oxidation/reduction reactions.

Major Products:

D-Tagatose: The primary product from the isomerization of D-galactose.

Epimerized D-tagatose: The product from the oxidation/reduction process.

Aplicaciones Científicas De Investigación

Chemistry: D-Tagatose-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.

Biology: It is employed in studies of microbial fermentation and the effects of prebiotics on gut microbiota .

Medicine: D-Tagatose has potential anti-diabetic properties and is being researched for its ability to lower blood sugar levels and improve insulin sensitivity .

Industry: It is used as a low-calorie sweetener in various food products and as an additive in pharmaceutical formulations .

Mecanismo De Acción

D-Tagatose-13C exerts its effects primarily through its role as a prebiotic and its involvement in metabolic pathways. It is poorly absorbed in the small intestine, leading to fermentation by gut microflora in the colon. This fermentation produces short-chain fatty acids, which are absorbed and metabolized, contributing to its health benefits . Additionally, D-tagatose inhibits key enzymes of sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase, affecting the growth of certain microorganisms .

Comparación Con Compuestos Similares

D-Galactose: An isomer of D-tagatose, used as a substrate in the production of D-tagatose.

D-Fructose: Another ketohexose that can be epimerized to produce D-tagatose.

Uniqueness: D-Tagatose-13C is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its low-calorie content and prebiotic properties make it a valuable alternative to traditional sweeteners. Additionally, its ability to inhibit specific enzymes involved in sugar metabolism sets it apart from other similar compounds .

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i2+1 |

Clave InChI |

BJHIKXHVCXFQLS-PEKYFXIPSA-N |

SMILES isomérico |

C([C@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(=O)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)